molecular formula C23H17F3N4O3S B4655816 2-{[3-CYANO-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N-(3-NITROPHENYL)ACETAMIDE

2-{[3-CYANO-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N-(3-NITROPHENYL)ACETAMIDE

Cat. No.: B4655816
M. Wt: 486.5 g/mol
InChI Key: FRDUASZQZPSTLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-CYANO-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N-(3-NITROPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with cyano, dimethylphenyl, and trifluoromethyl groups, as well as a nitrophenyl group attached to an acetamide moiety. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-CYANO-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N-(3-NITROPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The subsequent steps may include nitration, acylation, and sulfonation reactions to introduce the nitrophenyl and acetamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[3-CYANO-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N-(3-NITROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The cyano and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[3-CYANO-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N-(3-NITROPHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 2-{[3-CYANO-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N-(3-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the cyano, nitro, and trifluoromethyl groups can enhance its binding affinity and selectivity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[3-CYANO-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N-(3-NITROPHENYL)ACETAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both cyano and nitro groups, along with the trifluoromethyl-substituted pyridine, makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[3-cyano-4-(3,4-dimethylphenyl)-6-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N4O3S/c1-13-6-7-15(8-14(13)2)18-10-20(23(24,25)26)29-22(19(18)11-27)34-12-21(31)28-16-4-3-5-17(9-16)30(32)33/h3-10H,12H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDUASZQZPSTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-CYANO-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N-(3-NITROPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[3-CYANO-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N-(3-NITROPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-{[3-CYANO-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N-(3-NITROPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-{[3-CYANO-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N-(3-NITROPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-{[3-CYANO-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N-(3-NITROPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-{[3-CYANO-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N-(3-NITROPHENYL)ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.